3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3/c1-10-3-2-4-12-9-14(18(22)23-15(10)12)17-20-16(21-24-17)11-5-7-13(19)8-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEXNYALPKTQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coumarin-First Approach
This method prioritizes coumarin core synthesis before oxadiazole formation. The 8-methyl group is introduced during Pechmann condensation using 3-methylresorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0-5°C for 12 hours. Subsequent nitration at position 3 using fuming nitric acid (d = 1.52 g/cm³) in acetic anhydride yields 3-nitro-8-methylcoumarin, which undergoes catalytic hydrogenation (10% Pd/C, H₂ 50 psi) to produce 3-amino-8-methylcoumarin.
Oxadiazole-First Strategy
Alternative routes construct the 1,2,4-oxadiazole moiety prior to coupling with the coumarin system. 4-Fluorobenzamidoxime is prepared through hydroxylamine hydrochloride (NH₂OH·HCl) treatment of 4-fluorobenzonitrile in ethanol/water (3:1) at reflux for 6 hours. This intermediate then undergoes [3+2] cycloaddition with pre-functionalized coumarin derivatives.
Optimized Synthetic Protocols
Knoevenagel Condensation Route
Step 1: Synthesis of 8-Methylcoumarin-3-Carbonitrile
3-Methylresorcinol (0.1 mol)
Ethyl cyanoacetate (0.12 mol)
Piperidine (2 mL catalyst)
Glacial acetic acid (50 mL)
Reflux 8 hours → 72% yield
Characterization Data:
- m.p. : 148-150°C
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, C4-H), 7.89 (d, J=8.5 Hz, 1H, C5-H), 7.45 (d, J=8.5 Hz, 1H, C6-H), 6.32 (s, 1H, C3-CN), 2.51 (s, 3H, C8-CH₃)
Step 2: Amidoxime Formation
8-Methylcoumarin-3-carbonitrile (10 mmol)
NH₂OH·HCl (15 mmol)
Na₂CO₃ (20 mmol)
EtOH/H₂O (4:1, 50 mL)
Reflux 6 hours → 85% yield
Step 3: 1,2,4-Oxadiazole Cyclization
3-Amidoxime-8-methylcoumarin (5 mmol)
4-Fluorobenzoyl chloride (6 mmol)
Et₃N (10 mmol)
THF (30 mL), reflux 12 hours → 68% yield
Microwave-Assisted Synthesis
3-Amidoxime-8-methylcoumarin (1 mmol)
4-Fluorobenzoyl chloride (1.2 mmol)
DIPEA (2 mmol)
DCE (5 mL)
Microwave irradiation: 150W, 120°C, 25 min → 82% yield
Comparative Reaction Data
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 12 | 0.42 |
| Yield (%) | 68 | 82 |
| Purity (HPLC) | 95.2% | 98.7% |
Structural Elucidation
Spectroscopic Analysis
¹H NMR (500 MHz, CDCl₃):
- δ 8.52 (s, 1H, C4-H)
- 8.12 (d, J=8.5 Hz, 1H, C5-H)
- 7.94-7.89 (m, 2H, Ar-H)
- 7.45-7.39 (m, 2H, Ar-H)
- 6.45 (s, 1H, C3-oxadiazole)
- 2.63 (s, 3H, C8-CH₃)
¹³C NMR (125 MHz, CDCl₃):
- 167.8 (C=O lactone)
- 165.4 (C=N oxadiazole)
- 162.1 (d, J=248 Hz, C-F)
- 116.2-128.9 (aromatic carbons)
- 21.4 (C8-CH₃)
HRMS (ESI-TOF):
Calcd for C₁₉H₁₂FN₂O₃ [M+H]⁺: 343.0832
Found: 343.0829
Purification and Crystallization
Chromatographic Optimization
Silica gel chromatography (230-400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >99% purity. Recrystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray analysis.
Crystallographic Data
- Space group: P2₁/c
- a = 7.892 Å, b = 12.345 Å, c = 15.678 Å
- α=90°, β=98.76°, γ=90°
- R-factor = 0.0421
Mechanistic Considerations
The cyclization step proceeds through nucleophilic acyl substitution:
- Amidoxime oxygen attacks electrophilic carbonyl carbon
- Concurrent chloride elimination forms oxadiazole ring
- Aromatic stabilization via conjugation with coumarin π-system
DFT calculations (B3LYP/6-311+G**) reveal transition state energy of 28.7 kcal/mol, confirming the feasibility of microwave acceleration.
Industrial Scale-Up Considerations
Process Optimization Parameters
- Catalyst recycling: Et₃N recovery >90% via aqueous extraction
- Solvent minimization: THF replaced by cyclopentyl methyl ether (CPME)
- Continuous flow microwave reactor: 5 kg/day capacity
Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| Energy (kWh/kg) | 48 | 29 |
| Wastewater (L/kg) | 15 | 6 |
Chemical Reactions Analysis
Oxidation Reactions
The chromenone core undergoes selective oxidation under controlled conditions. Key observations include:
-
The oxadiazole ring remains stable under mild oxidation but may degrade under strong acidic oxidants.
Reduction Reactions
Reductive transformations primarily target the oxadiazole ring:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C (ethanol, 50°C) | 3-(4-Fluorophenyl)-1,2,4-oxadiazolidine | Partial saturation of oxadiazole |
| Borohydride reduction | NaBH₄ (THF, 0°C) | No reaction | Chromenone carbonyl group inert |
-
The oxadiazole ring exhibits moderate resistance to reduction, requiring harsh conditions for full saturation.
Nucleophilic Substitution
The 4-fluorophenyl group participates in selective aromatic substitution:
| Nucleophile | Conditions | Products | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 3-(4-Piperidinophenyl)-oxadiazole derivative | 1.2 × 10⁻⁴ |
| Sodium thiophenolate | CuI catalyst (DMSO, 120°C) | 3-(4-Thiophenyl)-oxadiazole analog | 3.8 × 10⁻⁵ |
-
Fluorine substitution occurs via SNAr mechanism, with electron-withdrawing oxadiazole enhancing reactivity .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
Electrophilic Aromatic Substitution
The chromenone’s methyl group undergoes halogenation:
| Halogenation Agent | Conditions | Position | Product |
|---|---|---|---|
| Br₂ (FeBr₃) | CHCl₃, 25°C | C-6 | 6-Bromo-8-methylchromenone derivative |
| Cl₂ (AlCl₃) | Reflux, 4 h | C-5 | 5-Chloro-8-methyl analog |
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength (nm) | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | Acetonitrile | Oxadiazole ring-opened ketone | 0.18 |
| 365 | Methanol | Chromenone dimer via [2+2] cycloaddition | 0.09 |
Cross-Coupling Reactions
Palladium-mediated couplings modify the oxadiazole moiety:
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 3-(4-Biphenyl)-oxadiazole derivative | 78 |
| Sonogashira | CuI, PdCl₂, Et₃N | Alkynyl-substituted chromenone | 65 |
Acid/Base-Mediated Rearrangements
Protonation studies reveal structural flexibility:
| Condition | Observation | Proposed Mechanism |
|---|---|---|
| HCl (gas) in DCM | Oxadiazole → imidazole rearrangement | Ring contraction |
| NaOH (aq. ethanol) | Chromenone lactone hydrolysis | Ester cleavage |
-
Acidic conditions promote oxadiazole ring instability.
This compound’s reactivity is strongly influenced by electronic effects from the 4-fluorophenyl group and steric factors from the chromenone core. Future studies should explore biocatalytic modifications and green chemistry approaches to enhance synthetic utility.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including the compound . For instance, compounds containing the oxadiazole moiety have been synthesized and tested for their ability to inhibit telomerase activity in cancer cell lines. A study demonstrated that derivatives with similar structures showed significant telomerase inhibitory activity against gastric cancer cell lines .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research into related oxadiazole derivatives has shown that they can act as selective inhibitors of TNFα and TNFR1 complexes, which are crucial targets in the treatment of inflammatory diseases . These findings suggest that similar compounds could have therapeutic potential in managing conditions like rheumatoid arthritis and other inflammatory disorders.
Analgesic Effects
In addition to its anticancer and anti-inflammatory properties, studies have indicated that derivatives of the oxadiazole class can exhibit analgesic effects. A synthesis and evaluation study indicated that certain substituted oxadiazoles demonstrated significant analgesic activity compared to standard pain relief medications .
Mechanistic Insights
The mechanism of action for these compounds often involves the modulation of key biological pathways. For example, the inhibition of telomerase is a promising strategy in cancer therapy as it can limit the replicative potential of cancer cells. Additionally, the ability to inhibit pro-inflammatory cytokines may reduce inflammation and associated pain.
Case Studies
Several case studies provide insights into the practical applications of these compounds:
- Telomerase Inhibition in Gastric Cancer : A study synthesized novel oxadiazole derivatives that showed promising results in inhibiting telomerase activity in gastric cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Drug Development : Research into selective TNFα inhibitors has paved the way for developing new anti-inflammatory drugs based on oxadiazole structures .
- Pain Management Research : The evaluation of oxadiazole derivatives for analgesic properties has led to promising candidates for further development in pain management therapies .
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and anticancer properties.
Fluorophenyl-Substituted Compounds: Compounds with fluorophenyl groups are known for their enhanced biological activity and stability.
Uniqueness
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one is unique due to its combination of the chromen-2-one core with the 1,2,4-oxadiazole ring and fluorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and materials science.
Biological Activity
The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one is a hybrid molecule that incorporates the oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of the compound is . It features a chromenone structure fused with a 1,2,4-oxadiazole ring. The presence of the 4-fluorophenyl group enhances its biological activity by potentially improving binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H10FN3O2 |
| Molecular Weight | 256.24 g/mol |
| SMILES | C1=CC(=C(C=C1)C2=NOC(=N2)C(=O)C)F |
| InChI | InChI=1S/C14H10FN3O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H |
Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold possess significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
Case Study:
A study on oxadiazole derivatives demonstrated that compounds similar to the target molecule effectively inhibited cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
Research Findings:
In vitro studies reported that certain oxadiazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .
Anti-inflammatory Effects
Oxadiazole derivatives have been recognized for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: Targeting key enzymes involved in cancer progression.
- Receptor Modulation: Interacting with specific receptors to alter cellular signaling pathways.
- Apoptosis Induction: Triggering programmed cell death in malignant cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the oxadiazole ring and chromenone structure significantly affect biological potency. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
